![molecular formula C11H9Cl2N3OS B2983676 3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 1110847-49-8](/img/structure/B2983676.png)
3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
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Description
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions due to their unique structure. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide” would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
The mechanism of action of “3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide” would depend on its specific use. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
The future directions for “3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide” would depend on its potential applications. Thiazoles have been the focus of much research due to their wide range of biological activities, and new thiazole derivatives are continually being developed for potential use in medical and other applications .
properties
IUPAC Name |
3,6-dichloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(2)18-11(14-5)16-10(17)9-7(12)3-4-8(13)15-9/h3-4H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZXNOTBKJCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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